Enhanced Lipophilicity (XLogP3) Relative to the Des‑Methyl N‑Boc‑piperidine‑3‑acetic Acid Analog
The target compound shows a computed XLogP3 of 1.8, whereas the closest structural analog lacking the 4‑methyl group, 2‑(1‑(tert‑butoxycarbonyl)piperidin‑3‑yl)acetic acid, has a XLogP3 of 1.3 [REFS‑1][REFS‑2]. This Δ = +0.5 log unit increase arises from the additional methyl substituent and indicates greater membrane permeability potential and altered reversed‑phase chromatographic retention, which are critical parameters in lead optimization and purification protocol design.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 2‑(1‑(tert‑butoxycarbonyl)piperidin‑3‑yl)acetic acid: 1.3 |
| Quantified Difference | Δ = +0.5 log units |
| Conditions | Computed by PubChem XLogP3 algorithm (version 3.0, release 2025.04.14) |
Why This Matters
The 0.5 log unit difference directly influences predicted membrane permeability and preparative HPLC retention times, making the target compound preferable for medicinal chemistry programs that require higher lipophilicity or distinct separation behavior without additional synthetic modifications.
- [1] PubChem. 2-{1-[(Tert‑butoxy)carbonyl]‑4‑methylpiperidin‑3‑yl}acetic acid. Compound Summary, CID 138112168. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/138112168. View Source
- [2] PubChem. 2-(1-(Tert‑butoxycarbonyl)piperidin‑3‑yl)acetic acid. Compound Summary, CID 11199689. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11199689. View Source
